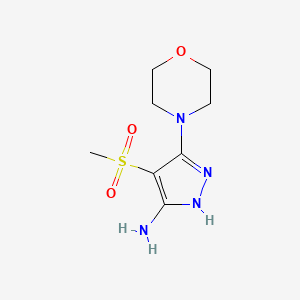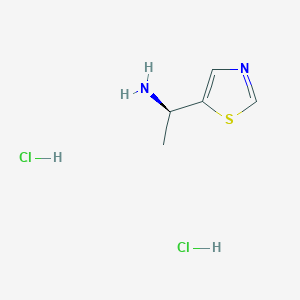![molecular formula C7H8N2O6S2 B1448015 Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate CAS No. 1803604-49-0](/img/structure/B1448015.png)
Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate
Übersicht
Beschreibung
Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate is a chemical compound belonging to the thiazole family, characterized by its unique molecular structure that includes a nitro group and a sulfonyl group attached to a thiazole ring
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, such as enzymes and receptors .
Mode of Action
Thiazole derivatives are known to behave unpredictably when they enter physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, potentially leading to a range of biological effects .
Pharmacokinetics
Thiazole derivatives are known to have varying solubility in water, alcohol, and ether, which could potentially impact their bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action could potentially be influenced by the surrounding environment .
Biochemische Analyse
Biochemical Properties
Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, which are crucial for its biochemical interactions . The compound’s interactions with enzymes such as oxidoreductases and transferases are particularly noteworthy, as these interactions can modulate the enzyme’s activity and, consequently, the biochemical pathways they regulate.
Cellular Effects
This compound has profound effects on cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the normal functioning of the nervous system by modulating the synthesis of neurotransmitters such as acetylcholine . Additionally, its antimicrobial properties can lead to the disruption of cellular membranes in microbial cells, causing cell death.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the thiazole ring’s aromaticity allows it to interact with enzyme active sites, altering their conformation and activity . These interactions can result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but can degrade under extreme conditions, affecting its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cytotoxic effects, necessitating careful consideration of its use in biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial activity without significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage to maximize the compound’s benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of reactive intermediates, which can further interact with cellular biomolecules, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s ability to cross cellular membranes and its subsequent distribution within the cell are critical factors that influence its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules, influencing its overall biochemical activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate typically involves the following steps:
Nitration: The starting material, 1,3-thiazole, undergoes nitration to introduce the nitro group at the 5-position, resulting in 5-nitro-1,3-thiazole.
Sulfonylation: The nitro-substituted thiazole is then treated with chlorosulfonic acid to introduce the sulfonyl group, forming 5-nitro-1,3-thiazol-2-ylsulfonyl chloride.
Esterification: Finally, the sulfonyl chloride derivative is reacted with methanol in the presence of a base (e.g., triethylamine) to produce this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are commonly used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Nitrate derivatives of the compound.
Reduction Products: Amine derivatives of the compound.
Substitution Products: Various amine or alcohol derivatives of the sulfonyl group.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs with anti-inflammatory and analgesic properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-[(1,3-thiazol-2-yl)sulfonyl]propanoate: Lacks the nitro group, resulting in different biological activities.
Methyl 3-[(5-nitro-1,3-thiazol-2-yl)carbonyl]propanoate: Contains a carbonyl group instead of a sulfonyl group, leading to distinct chemical properties.
Methyl 3-[(5-nitro-1,3-thiazol-2-yl)amino]propanoate: Features an amino group, altering its reactivity and biological effects.
Uniqueness: Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate stands out due to its combination of nitro and sulfonyl groups, which contribute to its unique chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in scientific research and industry.
Eigenschaften
IUPAC Name |
methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O6S2/c1-15-6(10)2-3-17(13,14)7-8-4-5(16-7)9(11)12/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHQKUNRSQPFEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)C1=NC=C(S1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]](/img/structure/B1447932.png)




![3-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride](/img/structure/B1447938.png)






![tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate](/img/structure/B1447954.png)
![2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1447955.png)
